Cas no 1497149-96-8 (2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene)
2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene
- 1497149-96-8
- EN300-1985001
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- Inchi: 1S/C11H11ClO/c1-3-4-5-9-8-10(12)6-7-11(9)13-2/h1,6-8H,4-5H2,2H3
- InChI Key: OMTYLQMDCDHRCK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)CCC#C)OC
Computed Properties
- Exact Mass: 194.0498427g/mol
- Monoisotopic Mass: 194.0498427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 9.2Ų
2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1985001-0.05g |
2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene |
1497149-96-8 | 0.05g |
$983.0 | 2023-09-16 | ||
| Enamine | EN300-1985001-0.1g |
2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene |
1497149-96-8 | 0.1g |
$1031.0 | 2023-09-16 | ||
| Enamine | EN300-1985001-0.25g |
2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene |
1497149-96-8 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-1985001-0.5g |
2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene |
1497149-96-8 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-1985001-1.0g |
2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene |
1497149-96-8 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1985001-2.5g |
2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene |
1497149-96-8 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-1985001-5.0g |
2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene |
1497149-96-8 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1985001-10.0g |
2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene |
1497149-96-8 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1985001-1g |
2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene |
1497149-96-8 | 1g |
$1172.0 | 2023-09-16 | ||
| Enamine | EN300-1985001-5g |
2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene |
1497149-96-8 | 5g |
$3396.0 | 2023-09-16 |
2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene
Professional Introduction to 2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene (CAS No. 1497149-96-8)
2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene, identified by its CAS number 1497149-96-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound, featuring a unique structural motif with a but-3-yn-1-yl side chain and a chloro-methoxy substituted benzene ring, exhibits promising properties that make it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of 2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene consists of a benzene ring substituted at the 4-position with a chlorine atom and at the 1-position with a methoxy group. The presence of the but-3-yn-1-yl moiety introduces a terminal alkyne functionality, which can be further modified through various chemical reactions such as hydrogenation, coupling, or oxidation. This versatility makes the compound an attractive scaffold for designing molecules with tailored biological activities.
In recent years, there has been growing interest in exploring the potential of arylalkyne derivatives in medicinal chemistry. The combination of the aromatic ring system and the alkyne group in 2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene provides a unique platform for modulating electronic and steric properties, which are crucial for achieving high affinity and selectivity in drug design. For instance, studies have demonstrated that arylalkynes can serve as effective building blocks for constructing complex pharmacophores, which are essential for targeting specific biological pathways.
One of the most compelling aspects of 2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene is its potential application in the synthesis of small molecule inhibitors. The chloro and methoxy substituents on the benzene ring enhance its reactivity, allowing for easy functionalization at multiple sites. This property is particularly useful in generating libraries of compounds for high-throughput screening (HTS) to identify lead candidates for drug development. Furthermore, the terminal alkyne can be utilized in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce diverse aryl or vinyl groups, thereby expanding the structural diversity of potential drug candidates.
Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising drug-like molecules. The structural features of 2-(but-3-yn-1-yl)-4-chloro-1-methoxybenzene make it an ideal candidate for computational studies aimed at predicting its interaction with biological targets. By leveraging molecular docking simulations and quantum mechanical calculations, researchers can gain insights into how this compound might bind to enzymes or receptors, providing a rational basis for optimizing its pharmacological properties.
The synthesis of 2-(but-3-yntogether with other related compounds has been extensively studied to develop efficient synthetic routes. The presence of both electrophilic and nucleophilic sites in its structure allows for multiple pathways to introduce functional groups while maintaining regioselectivity. For example, palladium-catalyzed reactions have been widely employed to functionalize the alkyne moiety, enabling the introduction of various substituents that can modulate biological activity. Additionally, transition metal-catalyzed cross-coupling reactions have proven to be invaluable tools in constructing complex aryl systems from simpler precursors.
In conclusion, 2-(but--ynlylated derivatives like 2-(but--nyl)-4-chloro-l--methoxybenzene represent a class of compounds with significant potential in pharmaceutical research and development. Their unique structural features and reactivity patterns make them valuable scaffolds for designing novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds such as this are likely to play an increasingly important role in addressing unmet medical needs through innovative drug discovery strategies.
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